molecular formula C20H11Cl3 B3137289 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene CAS No. 4364-35-6

2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene

Cat. No.: B3137289
CAS No.: 4364-35-6
M. Wt: 357.7 g/mol
InChI Key: ULXIAFQBNJSTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene is a key structural moiety of the antimalarial drug lumefantrine (C30H32Cl3NO2, molecular weight 528.9) . Its core consists of a fluorene backbone substituted with chlorine atoms at positions 2 and 7, and a 4-chlorobenzylidene group at position 9 (Figure 1). This Z-configuration benzylidene group enhances π-π stacking interactions, critical for lumefantrine’s antimalarial activity against Plasmodium falciparum . The compound’s three chlorine atoms contribute to its isotopic signature (m/z 528.10 with a 35Cl/37Cl distribution) and hydrophobic character, rendering it insoluble in water but soluble in oils .

Structurally, the 2-(dibutylamino)-1-hydroxyethyl side chain at position 4 of the fluorene ring differentiates lumefantrine from its parent compound, this compound . This side chain is essential for binding to heme, inhibiting hemozoin formation in malaria parasites .

Properties

IUPAC Name

2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3/c21-13-3-1-12(2-4-13)9-18-19-10-14(22)5-7-16(19)17-8-6-15(23)11-20(17)18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXIAFQBNJSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene typically involves the reaction of 2,7-dichlorofluorene with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the benzylidene linkage at the 9 position of the fluorene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene is not well-documented. as an impurity in lumefantrine, it may influence the pharmacokinetics and pharmacodynamics of the drug. The molecular targets and pathways involved are likely related to its structural similarity to lumefantrine, which acts on the erythrocytic stages of Plasmodium spp. in malaria treatment .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene and Related Compounds

Compound Name Molecular Formula Key Modifications m/z Solubility/Stability Biological Relevance Reference
This compound C20H11Cl3 Parent fluorene backbone 527.15 Insoluble in water; oil-soluble Core structure of lumefantrine
Desbenzylketo (DBK) derivative C23H27NO2Cl2 Loss of benzylidene; ketone at C9 420.13 Higher polarity Degradant with reduced activity
DBK N-oxide C23H27NO3Cl2 Oxidation of dibutylamino group 436.14 Increased hydrophilicity Oxidative degradant
9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene C20H9FN4O8 Fluorine substitution; nitro groups at C2,4,5,7 452.31 High reactivity Explosives research
Lumefantrine-related compound A C30H32Cl3NO2 Racemic ethylamino variant 543.14 Similar to lumefantrine Process impurity

Functional and Pharmacological Differences

Chlorine Substitution :

  • Replacement of the 4-chlorobenzylidene group with 4-fluorobenzylidene (e.g., 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene) reduces electron-withdrawing effects, altering reactivity and metabolic stability .
  • Positional isomers (e.g., 3-chloro or 2-chloro benzylidene derivatives) exhibit reduced antimalarial efficacy due to steric hindrance in heme binding .

Side Chain Modifications: The DBK derivative lacks the amino alcohol side chain, resulting in loss of antimalarial activity . Diethylamino or monobutylamino variants (e.g., lumefantrine-related compound A) show altered pharmacokinetics, with shorter half-lives due to reduced lipophilicity .

Oxidative Derivatives :

  • N-Oxide formation (e.g., DBK N-oxide) increases polarity, enhancing renal excretion but reducing blood-brain barrier penetration .

Analytical and Stability Profiles

  • Chromatographic Behavior : The parent compound elutes later than DBK derivatives in reverse-phase HPLC due to higher hydrophobicity .
  • Mass Spectrometry : Isotopic patterns (e.g., m/z 528.10 with three chlorines) distinguish it from dichloro analogues like DBK (m/z 420.13) .
  • Degradation Pathways : Acidic conditions promote benzylidene cleavage to form DBK, while oxidation yields N-oxides .

Biological Activity

2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluorene is a chlorinated derivative of fluorene that has garnered interest for its potential biological activities. This compound is structurally related to lumefantrine, an antimalarial drug, and has been studied for its implications in medicinal chemistry, particularly regarding its role as an impurity in pharmaceutical formulations. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer properties, and interactions with biomolecules.

Chemical Structure and Properties

The molecular structure of this compound features chlorine substitutions at the 2 and 7 positions of the fluorene ring and a chlorobenzylidene group at the 9 position. Its chemical formula is C15H11Cl3, and it belongs to a class of compounds known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference Drug
5gS. aureus10Vancomycin
5hS. aureus11Vancomycin
5jE. coli10Gentamicin
5kP. aeruginosa8Gentamicin

The above table summarizes the observed zones of inhibition for various derivatives when tested against specific bacterial strains. These findings suggest that certain derivatives may be more effective than standard antibiotics.

Anticancer Activity

In addition to antimicrobial effects, compounds derived from this compound have shown promising anticancer properties. Studies have focused on their efficacy against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Comparison Drug
Thiazolidinone DerivativeA549<10Taxol
Azetidinone DerivativeMDA-MB-231<15Taxol

The cytotoxicity results indicate that several derivatives exhibit lower IC50 values compared to Taxol, suggesting enhanced efficacy in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with key biomolecules and pathways. Its structural similarity to lumefantrine suggests that it may influence the pharmacokinetics and pharmacodynamics of antimalarial treatments by affecting drug metabolism and efficacy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of synthesized derivatives against multidrug-resistant strains. The results indicated that certain compounds displayed significant activity against resistant strains, highlighting their potential as alternative therapeutic agents.
  • Anticancer Efficacy : Another investigation focused on the binding interactions of synthesized fluorene derivatives with dihydrofolate reductase (DHFR), a critical enzyme in cancer cell metabolism. Molecular docking studies revealed strong binding affinities, suggesting a targeted approach in anticancer drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene
Reactant of Route 2
Reactant of Route 2
2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.